1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine
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Overview
Description
1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydroxyimino group and a 3-methylpiperidyl moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine typically involves the reaction of 3-methylpiperidine with an appropriate oxime precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced reactor designs and automation to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted hydroxyimino compounds.
Scientific Research Applications
1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The 3-methylpiperidyl moiety may also play a role in modulating the compound’s biological effects by interacting with cellular receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxyimino)-2-(piperidyl)ethylamine: Lacks the methyl group on the piperidine ring, which may affect its reactivity and biological activity.
1-(Hydroxyimino)-2-(2-methylpiperidyl)ethylamine: Features a methyl group at a different position on the piperidine ring, leading to different steric and electronic effects.
1-(Hydroxyimino)-2-(4-methylpiperidyl)ethylamine: Has the methyl group at the 4-position, which can influence its chemical and biological properties.
Uniqueness
1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine is unique due to the specific positioning of the methyl group on the piperidine ring, which can significantly impact its reactivity and interactions with biological targets. This structural feature may confer distinct advantages in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPFQBBRPXPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-81-9 |
Source
|
Record name | N-Hydroxy-3-methyl-1-piperidineethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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